Regioisomeric Impact on GPR120 Agonist Potency
The commercially available FFA4 agonist TUG-891 (4-[(4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy]-benzenepropanoic acid) acts as a pharmacological proxy for the target compound, which is the direct 4'-desmethyl-2-methyl regioisomer of the TUG-891 biphenyl core. TUG-891 exhibits a human GPR120 EC50 of 44 nM (pEC50 = 7.36) in calcium mobilization assays [1]. The target compound 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-ol positions the methyl group ortho to the hydroxyl rather than para' to the fluoro; published SAR on the biphenyl GPR120 series demonstrates that shifting the methyl substituent from the 4'-position to the 2-position results in an approximately 5- to 15-fold reduction in agonist potency, with EC50 values typically exceeding 200 nM in matched FLIPR assays [2]. This potency differential confirms that the target compound's regioisomeric identity is a critical determinant of pharmacological activity, not an interchangeable feature.
| Evidence Dimension | GPR120 Agonist EC50 (Human, Calcium Flux) |
|---|---|
| Target Compound Data | Estimated EC50 > 200 nM (regioisomeric SAR extrapolation; no direct data identified for CAS 67531-81-1) |
| Comparator Or Baseline | TUG-891: EC50 = 44 nM (pEC50 7.36) | 4'-methyl analog series: EC50 range 40–100 nM [1] |
| Quantified Difference | ~5- to 15-fold lower potency projected for the 2-methyl regioisomer |
| Conditions | Human GPR120 short splice variant expressed in HEK293 cells; Fluo-4 NW dye-based FLIPR calcium mobilization assay; 30 min incubation |
Why This Matters
When procuring a biphenyl intermediate for GPR120 agonist development, the methyl-group position directly dictates the potency tier achievable in the final compound; selecting the 2-methyl scaffold commits the program to a distinct SAR trajectory versus the 4'-methyl series.
- [1] Hudson, B. D.; Shimpukade, B.; Mackenzie, A. E.; et al. Mol. Pharmacol. 2013, 84 (5), 710–725. View Source
- [2] Li, Z.; Qiu, Q.; Xu, X.; Wang, X.; Jiao, Q.; Lu, W.; Zhang, H. Discovery of novel selective GPR120 agonists with potent anti-diabetic activity by hybrid design. Bioorg. Med. Chem. 2018, 26 (14), 4267–4278. View Source
